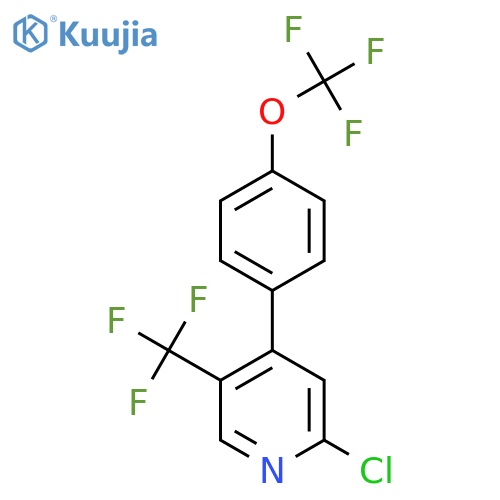Cas no 1261880-21-0 (2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C13H6ClF6NO/c14-11-5-9(10(6-21-11)12(15,16)17)7-1-3-8(4-2-7)22-13(18,19)20/h1-6H
- InChIKey: WAIMDJUKWOFMOB-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=N1)C(F)(F)F)C1C=CC(=CC=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 22
- 回転可能化学結合数: 2
- 複雑さ: 367
- トポロジー分子極性表面積: 22.1
- XLogP3: 5.5
2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013004085-1g |
2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1261880-21-0 | 97% | 1g |
1,564.50 USD | 2021-07-04 | |
| Alichem | A013004085-250mg |
2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1261880-21-0 | 97% | 250mg |
480.00 USD | 2021-07-04 | |
| Alichem | A013004085-500mg |
2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1261880-21-0 | 97% | 500mg |
798.70 USD | 2021-07-04 |
2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 関連文献
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridineに関する追加情報
Introduction to 2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (CAS No. 1261880-21-0)
2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (CAS No. 1261880-21-0) is a highly specialized compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a pyridine derivative characterized by the presence of a chlorine atom, a trifluoromethoxy group, and a trifluoromethyl group. These functional groups contribute to its unique chemical properties and biological activities, making it an important molecule for various research and development purposes.
The molecular structure of 2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine is particularly noteworthy due to its complex arrangement of substituents. The chlorine atom at the 2-position and the trifluoromethyl group at the 5-position provide significant electronic and steric effects, which can influence the compound's reactivity and stability. The trifluoromethoxy group on the phenyl ring further enhances the molecule's lipophilicity and metabolic stability, making it an attractive candidate for drug design and development.
In recent years, there has been growing interest in the use of fluorinated compounds in medicinal chemistry due to their potential to improve drug efficacy and pharmacokinetic properties. 2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine is no exception. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound can effectively inhibit specific enzymes involved in inflammatory pathways, making it a promising lead for the development of anti-inflammatory drugs.
Beyond its potential as a therapeutic agent, 2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine has also been explored for its utility in chemical synthesis. The presence of multiple reactive functional groups allows for a wide range of synthetic transformations, enabling chemists to derivatize this molecule into various analogs with tailored properties. This versatility has led to its use as a building block in the synthesis of more complex molecules, including those with potential applications in materials science and catalysis.
The physical properties of 2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine are also well-documented. It is typically obtained as a white crystalline solid with a high melting point, which facilitates its handling and storage. The compound is soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase synthetic processes.
In terms of safety and handling, while 2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to minimize exposure risks. Additionally, appropriate ventilation should be used to prevent inhalation of vapors or dust particles.
The environmental impact of 2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine is another area of consideration. While there is limited data available on its environmental fate and toxicity, it is generally advisable to handle and dispose of this compound in accordance with local environmental regulations to minimize any potential ecological impact.
In conclusion, 2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (CAS No. 1261880-21-0) is a versatile and promising compound with significant potential in both medicinal chemistry and synthetic applications. Its unique combination of functional groups provides a foundation for further research and development, contributing to advancements in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to remain an important focus for scientists and researchers in the coming years.
1261880-21-0 (2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine) Related Products
- 1864431-03-7(2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine)
- 2138293-78-2(2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-)
- 1176721-33-7(2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid)
- 704-23-4(5-fluoro-N,N-dimethylpyridine-3-carboxamide)
- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)
- 1630123-28-2((1S,3As,6aS)-Octahydro-pentalen-1-ylamine)
- 898367-59-4(5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2136429-09-7(methyl (3S)-3-amino-3-{spiro2.2pentan-1-yl}propanoate)
- 2680686-99-9(2-({4-(2,2,2-trifluoroacetamido)methylphenyl}methanesulfonyl)acetic acid)
- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)




